Anticancer Activity Inference from Structurally Related 2-(3-Chlorophenyl)quinoline-4-carboxamide Derivatives
No direct biological activity data were identified for CAS 350997-46-5. The most structurally proximal evidence derives from a 2021 study evaluating novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives (compounds 6a-6j) against the MDA-MB-231 breast cancer cell line [1]. All tested carboxamide derivatives exhibited significant anticancer activity compared to cisplatin standard, though none matched the potency of doxorubicin HCl. Compound 6j demonstrated the most promising activity within the series. This evidence supports the broader class potential of 3-chlorophenyl-substituted quinoline-4-carboxyl derivatives in anticancer research, but direct extrapolation to CAS 350997-46-5 requires caution due to the carboxylic acid versus carboxamide functional group difference and the absence of the 3-methyl group in the tested compounds.
| Evidence Dimension | Anticancer activity against breast cancer cell line |
|---|---|
| Target Compound Data | No direct data available for CAS 350997-46-5 |
| Comparator Or Baseline | 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives (6a-6j) vs. cisplatin standard |
| Quantified Difference | Significant activity observed relative to cisplatin; exact IC50 values not extracted from abstract |
| Conditions | MDA-MB-231 breast cancer cell line, MTT assay |
Why This Matters
This class-level inference establishes that the 3-chlorophenyl-quinoline-4-carboxyl pharmacophore has demonstrated anticancer potential in structurally proximal analogs, providing a rational basis for further investigation of CAS 350997-46-5.
- [1] Rathod SV, Shinde KW, Kharkar PS, Shah CP. Synthesis, molecular docking and biological evaluation of novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. Thai Journal of Pharmaceutical Sciences. 2021;45(1):41-49. View Source
